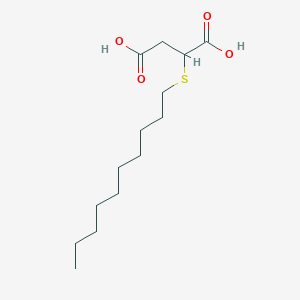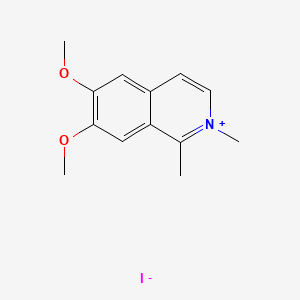![molecular formula C11H11N3 B1658459 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 61078-95-3](/img/structure/B1658459.png)
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,7-trimethylpyrrole with a suitable nitrile derivative in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups or the nitrile group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]pyrimidine-8-carboxylic acid derivatives, while reduction may produce pyrrolo[1,2-a]pyrimidine-8-methylamine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 2,4,7-trimethyl- involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
- Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrrolo[2,3-b]pyridine derivatives
Comparison: 2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
61078-95-3 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
2,4,7-trimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7-6-14-9(3)4-8(2)13-11(14)10(7)5-12/h4,6H,1-3H3 |
InChI-Schlüssel |
ACLUBFCUSIGCDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=CN12)C)C#N)C |
Kanonische SMILES |
CC1=CC(=NC2=C(C(=CN12)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-Dichlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B1658379.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1658383.png)



![1-O-tert-butyl 2-O-[2-oxo-2-(4-phenylphenyl)ethyl] 4-hydroxypyrrolidine-1,2-dicarboxylate](/img/structure/B1658390.png)
![6-[(4-Phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1658391.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658392.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1658395.png)

![[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B1658397.png)
![3-[(4-Bromo-3-chlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B1658399.png)
